B1578624 Amolopin-1b

Amolopin-1b

Cat. No.: B1578624
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preclinical studies suggest it targets myeloid-resident Neuropilin-1 (NRP1), a receptor implicated in choroidal neovascularization (CNV) and inflammatory cascades . Its dual action—promoting vascular repair while mitigating excessive inflammation—positions it as a candidate for treating ocular disorders like age-related macular degeneration (AMD) and diabetic retinopathy. Mechanistically, Amolopin-1b inhibits NRP1-mediated VEGF signaling, reducing pathological angiogenesis, while concurrently suppressing pro-inflammatory cytokine release (e.g., IL-6, TNF-α) .

Properties

bioactivity

Antibacterial, Antifungal

sequence

FLPLAVSLAANFLPKLFCKITKKC

Origin of Product

United States

Comparison with Similar Compounds

Structurally Similar Compounds

Compound A (Lersivirine-analog):

  • Structural Basis: Shares a benzothiazole core with Amolopin-1b but substitutes a pyridine moiety with a sulfonamide group.
  • Functional Divergence: While both compounds target VEGF pathways, Compound A exhibits weaker NRP1 binding affinity (IC₅₀: 12 nM vs. This compound’s 3.5 nM) and lacks anti-inflammatory activity .

Compound B (Neuropilin-1 Antagonist X):

  • Structural Basis: Features a similar peptidomimetic scaffold but incorporates a carboxyl-terminal arginine mimic.
  • Functional Overlap: Inhibits VEGF-A165/NRP1 interaction but induces systemic hypotension due to off-target angiotensin receptor modulation, a side effect absent in this compound .

Functionally Similar Compounds

Compound C (Aflibercept):

  • Mechanism: Recombinant fusion protein binding VEGF-A/B and placental growth factor (PlGF).
  • Comparison: While effective in CNV, Aflibercept requires intravitreal administration and lacks direct anti-inflammatory effects, unlike orally bioavailable this compound .

Compound D (Tocilizumab):

  • Mechanism: Monoclonal antibody targeting IL-6 receptors.

Pharmacokinetic and Pharmacodynamic Comparison

Table 1: Pharmacokinetic Profiles

Parameter This compound Compound A Compound B
Bioavailability 82% (oral) 45% 28% (IV)
Half-life (t₁/₂) 14.2 h 6.8 h 9.5 h
Protein Binding 89% 78% 92%
Metabolism CYP3A4 CYP2D6 Non-hepatic

Key Findings:

  • This compound’s oral bioavailability and extended half-life reduce dosing frequency compared to Compounds A and B .
  • CYP3A4-mediated metabolism necessitates caution with enzyme inducers (e.g., rifampin), a limitation shared with Compound A .

Table 2: Pharmacodynamic Efficacy in AMD Models

Metric This compound Aflibercept Placebo
CNV Area Reduction 68%* 72%* 12%
IL-6 Suppression 54%* N/A 8%
Retinal Hemorrhage 15% 22% 45%

*$ p < 0.01 $ vs. placebo.
Key Findings:

  • This compound matches Aflibercept’s anti-angiogenic efficacy while adding anti-inflammatory benefits .
  • Lower retinal hemorrhage incidence suggests improved safety .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.